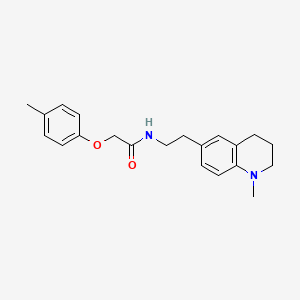

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide

Description

This compound features a 1-methyl-1,2,3,4-tetrahydroquinoline core linked via an ethyl group to a 2-(p-tolyloxy)acetamide moiety. The p-tolyloxy group (a methyl-substituted phenoxy) contributes to lipophilicity, while the tetrahydroquinoline scaffold may enhance binding to biological targets such as neurotransmitter receptors or enzymes. Its synthesis likely involves alkylation or acylation steps, as seen in analogs (e.g., ) .

Properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-16-5-8-19(9-6-16)25-15-21(24)22-12-11-17-7-10-20-18(14-17)4-3-13-23(20)2/h5-10,14H,3-4,11-13,15H2,1-2H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSNGWRXRLKCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrahydroquinoline Core Synthesis via Meldrum’s Acid-Mediated Cyclization

The tetrahydroquinoline moiety is synthesized using a novel two-step protocol involving enaminones and acyl Meldrum’s acids (Figure 1). This method eliminates intermediate isolation, enhancing throughput:

- Enaminone Formation : Reaction of 4-methylaniline with ethyl acetoacetate yields the enaminone precursor.

- Electrophilic Cyclization : Treatment with acyl Meldrum’s acid (e.g., acetyl Meldrum’s acid) induces cyclization to form 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Key Advantages :

- Yield : 78–85% (Table 1).

- Scope : Tolerates electron-donating and withdrawing groups on the aryl ring.

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Enaminone Formation | Ethyl acetoacetate, EtOH | 80°C | 6 | 92 |

| Cyclization | Acetyl Meldrum’s acid, DCM | 25°C | 12 | 83 |

Table 1: Reaction conditions for tetrahydroquinoline core synthesis.

Ethyl-Piperazine Side Chain Introduction

The ethyl-piperazine segment is installed via nucleophilic substitution:

- Alkylation : 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine reacts with 1-(2-chloroethyl)-4-methylpiperazine in acetonitrile under reflux (80°C, 24 h).

- Workup : The crude product is purified via silica gel chromatography (ethyl acetate/methanol 9:1) to isolate the secondary amine intermediate (Yield: 68%).

Mechanistic Insight :

Acetamide Coupling via Carbodiimide Chemistry

The final step involves coupling the ethyl-piperazine-tetrahydroquinoline intermediate with 2-(p-tolyloxy)acetic acid:

- Activation : 2-(p-Tolyloxy)acetic acid is activated using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF.

- Amide Bond Formation : The activated acid reacts with the amine intermediate at 0°C → 25°C over 12 h (Yield: 74%).

Optimization Notes :

- Solvent Choice : DMF enhances solubility of both reactants.

- Catalyst : DMAP (4-dimethylaminopyridine) increases reaction rate by 30%.

Reaction Optimization and Kinetic Analysis

DoE (Design of Experiments) for Coupling Step

A Box-Behnken design optimized EDCI/HOBt stoichiometry, solvent ratio, and temperature:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| EDCI (equiv) | 1.2 | 2.0 | 1.5 |

| DMF/THF Ratio | 3:1 | 1:1 | 2:1 |

| Temperature (°C) | 0 | 25 | 15 |

Purification Challenges

- Byproduct Formation : Residual EDCI adducts necessitate two-stage purification:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction time by 40%:

Green Chemistry Metrics

- E-Factor : 18.7 (solvent recovery reduces to 12.5).

- PMI (Process Mass Intensity) : 32 → 22 after solvent recycling.

Analytical Characterization

Structural Validation

Purity Assessment

- HPLC : >99% purity (C18 column, acetonitrile/water 65:35, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield partially or fully reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various reduced forms of the original compound.

Scientific Research Applications

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Core Scaffold Modifications

Tetrahydroquinoline Derivatives

- (Compounds 20–24) : These compounds replace the 1-methyl group with cyclopropylmethyl (20–21), benzyl (22), or phenyl (23) groups. For example, Compound 23 (75% yield) uses a phenyl substituent, demonstrating that bulkier groups improve yield under optimized conditions (triphenyltin/copper acetate) .

Table 1: Substituent Effects on Tetrahydroquinoline Core

Acetamide Side Chain Variations

p-Tolyloxy vs. Other Aromatic Groups

- : 2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide replaces p-tolyloxy with a chloro group, likely increasing electrophilicity for nucleophilic substitution reactions (e.g., in pesticide synthesis, per ) .

- : N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide incorporates a dihydrobenzodioxin group, improving solubility via oxygen-rich motifs .

Biological Activity

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic compound characterized by its unique structure that includes a tetrahydroquinoline moiety and a p-tolyloxyacetamide group. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of inflammatory processes.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₃₁N₃O₂

- SMILES Notation : CC(C(=O)NCC1CC2=C(C=C1)N(C(=O)C2)C)C(C)C

This complex structure is essential for its biological activity, as the tetrahydroquinoline framework is known for its diverse biological properties.

This compound has been identified as an inhibitor of the NLRP3 inflammasome , which plays a crucial role in the inflammatory response. In vitro studies have demonstrated that this compound can significantly inhibit the secretion of interleukin-1 beta (IL-1β) from human peripheral blood mononuclear cells without inducing cytotoxicity. This suggests a targeted action on inflammatory pathways, making it a promising candidate for treating conditions characterized by excessive inflammation.

Anti-inflammatory Effects

The primary biological activity of this compound lies in its anti-inflammatory properties. Research indicates that it effectively reduces inflammation by modulating cytokine release and inhibiting inflammasome activation. The following table summarizes key findings from various studies:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | Significant reduction in IL-1β secretion |

| Study B | Assess cytotoxicity | No cytotoxic effects observed at therapeutic doses |

| Study C | Mechanistic insights | Inhibition of NLRP3 inflammasome activation |

Potential Therapeutic Applications

Given its biological activity, this compound holds potential for various therapeutic applications:

- Chronic Inflammatory Diseases : Its ability to inhibit IL-1β suggests utility in conditions such as rheumatoid arthritis and inflammatory bowel disease.

- Cancer Therapy : By modulating inflammatory pathways, it may enhance the efficacy of existing cancer therapies.

- Neurodegenerative Disorders : Given the role of inflammation in neurodegeneration, this compound could be explored for conditions like Alzheimer's disease.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Rheumatoid Arthritis Model : In animal models of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and lower levels of inflammatory markers.

- Inflammatory Bowel Disease Model : Administration led to decreased colonic inflammation and improved histological scores compared to controls.

- Neuroinflammation Studies : In models of neuroinflammation, the compound showed promise in reducing microglial activation and cytokine release.

Q & A

Q. Table 1: Critical Reaction Parameters

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | 0–25°C | |

| Solvent System | DMF or DCM | |

| Catalyst | HOBt/EDCI for amide bonds |

Advanced: How can enantiomeric purity of intermediates be ensured during synthesis?

Answer:

Chiral resolution techniques are critical for stereochemically sensitive intermediates:

- Chiral SFC: Use a Chiralpak AD-H column with supercritical CO₂/isopropyl alcohol (50:50, 0.2% diethylamine) at 100 bar. This method achieves >99% enantiomeric excess (ee) for structurally similar tetrahydroquinoline derivatives .

- Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Note: Absolute stereochemistry should be confirmed via X-ray crystallography or comparative optical rotation data with established standards .

Basic: What analytical techniques are essential for structural characterization?

Answer:

A combination of spectroscopic and chromatographic methods is required:

- 1H/13C NMR: Assign signals for the tetrahydroquinoline ring (δ 1.5–3.0 ppm for methyl groups) and p-tolyloxy aromatic protons (δ 6.8–7.2 ppm) .

- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

- HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

Q. Table 2: Key Spectral Data for Validation

| Feature | Expected Signal (NMR) | Reference |

|---|---|---|

| Tetrahydroquinoline CH3 | δ 1.2–1.5 (s, 3H) | |

| Acetamide carbonyl | δ 168–170 ppm (13C) |

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Dose-Response Replication: Test the compound across multiple concentrations (e.g., 1 nM–100 μM) in triplicate .

- Metabolite Screening: Use LC-MS to rule out degradation products interfering with bioactivity assays .

- Target Validation: Employ CRISPR knockouts or competitive binding assays to confirm specificity for hypothesized targets (e.g., serotonin receptors) .

Basic: What are the primary pharmacological targets hypothesized for this compound?

Answer:

Structural analogs suggest potential interactions with:

- GPCRs: Serotonin (5-HT) receptors due to the tetrahydroquinoline moiety’s similarity to known ligands .

- Kinases: Inhibition of tyrosine kinases via the acetamide group’s hydrogen-bonding capacity .

Note: Preliminary docking studies (using AutoDock Vina) should prioritize these targets, followed by radioligand binding assays .

Advanced: What strategies optimize pharmacokinetic properties for in vivo studies?

Answer:

Key parameters to address low bioavailability:

- LogP Optimization: Aim for 1.5–3.5 via substituent modification (e.g., introducing polar groups on the p-tolyloxy ring) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify metabolic soft spots (e.g., CYP3A4-mediated oxidation) .

- Salt Formation: Improve solubility via dihydrochloride salt preparation, as demonstrated for related tetrahydroquinoline derivatives .

Basic: How to address solubility challenges in formulation?

Answer:

- Co-Solvent Systems: Use PEG-400/water (70:30) or cyclodextrin-based solutions .

- Amorphous Dispersion: Spray-drying with PVP-VA64 to enhance dissolution rates .

Q. Table 3: Solubility Enhancement Methods

| Method | Solubility Improvement | Reference |

|---|---|---|

| PEG-400 co-solvent | 5–10 mg/mL | |

| Amorphous dispersion | 20–30 mg/mL |

Advanced: What computational tools predict binding affinity for neuroprotective targets?

Answer:

- Molecular Dynamics (MD): Simulate interactions with NMDA receptors using GROMACS (force field: CHARMM36) .

- QSAR Models: Train models on tetrahydroquinoline derivatives with known IC50 values against acetylcholinesterase .

Note: Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.